molecular formula C14H30I2N2O2 B1204787 Dimecolonium iodide CAS No. 3425-97-6

Dimecolonium iodide

Cat. No.: B1204787
CAS No.: 3425-97-6
M. Wt: 512.21 g/mol
InChI Key: UZOHFHFMSPULPR-UHFFFAOYSA-L
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Description

Dimecolonium iodide is a chemical compound with the molecular formula C₁₄H₃₀I₂N₂O₂ . It is known for its anticholinergic properties and is classified as a nicotinic antagonist . This compound is used in various scientific and medical applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimecolonium iodide typically involves the esterification of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl) trimethylammonium iodide . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the ester bond.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar esterification processes. The production is carried out in reactors where the reactants are mixed under controlled conditions to produce the desired compound. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dimecolonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Dimecolonium iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimecolonium iodide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in cholinergic transmission. This results in the anticholinergic effects observed with this compound .

Comparison with Similar Compounds

  • Dimekolin
  • Dimelin
  • Ester of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl) trimethylammonium iodide

Comparison: Dimecolonium iodide is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for nicotinic acetylcholine receptors, making it more effective as an anticholinergic agent .

Properties

CAS No.

3425-97-6

Molecular Formula

C14H30I2N2O2

Molecular Weight

512.21 g/mol

IUPAC Name

trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide

InChI

InChI=1S/C14H30N2O2.2HI/c1-12-8-7-9-13(16(12,5)6)14(17)18-11-10-15(2,3)4;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

UZOHFHFMSPULPR-UHFFFAOYSA-L

SMILES

CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-]

Synonyms

1,1,6-trimethyl-2-(beta-trimethylammoniumethoxycarbonyl)piperidinium diiodide
dimecolin

Origin of Product

United States

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